molecular formula C6H6O2 B13100095 3-methyl-2H-pyran-2-one CAS No. 31678-73-6

3-methyl-2H-pyran-2-one

Cat. No.: B13100095
CAS No.: 31678-73-6
M. Wt: 110.11 g/mol
InChI Key: ZQAUXTFRVDANBD-UHFFFAOYSA-N
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Description

3-Methyl-2H-pyran-2-one is a heterocyclic compound with a six-membered ring containing one oxygen atom. It is known for its diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted pyran derivatives .

Comparison with Similar Compounds

3-Methyl-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

31678-73-6

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

3-methylpyran-2-one

InChI

InChI=1S/C6H6O2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

ZQAUXTFRVDANBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=COC1=O

Origin of Product

United States

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